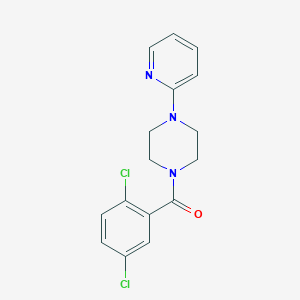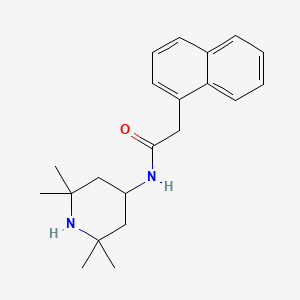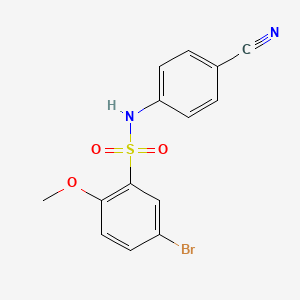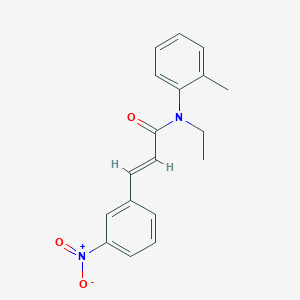
1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine, also known as ML-18, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized for its potential use as an anti-cancer agent and as a treatment for neurological disorders. In
作用機序
The mechanism of action of 1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
In addition to its anti-cancer and neuroprotective effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and to have antioxidant properties. It has also been shown to have a low toxicity profile, which makes it a promising candidate for further research.
実験室実験の利点と制限
One advantage of using 1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. Another advantage is its potential as a multi-targeted therapeutic agent, which could make it more effective than single-targeted therapies. However, one limitation is the lack of information on its long-term effects, which requires further research.
将来の方向性
There are several future directions for research on 1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of focus is the exploration of its potential as a treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand its mechanism of action and to determine its long-term effects.
合成法
The synthesis of 1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine involves a multi-step process that begins with the reaction of 2,5-dichlorobenzoyl chloride with 2-pyridinylpiperazine in the presence of a base catalyst. This reaction results in the formation of the intermediate product, 2,5-dichlorobenzoyl-2-pyridinylpiperazine. The intermediate is then subjected to a reductive amination reaction using sodium borohydride, which results in the formation of this compound.
科学的研究の応用
1-(2,5-dichlorobenzoyl)-4-(2-pyridinyl)piperazine has been studied extensively for its potential therapeutic applications in cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neurological disorder research, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(2,5-dichlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-12-4-5-14(18)13(11-12)16(22)21-9-7-20(8-10-21)15-3-1-2-6-19-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYKVXTWTOXMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5731067.png)


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5731095.png)


![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone](/img/structure/B5731109.png)
![1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)

![6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5731119.png)

![ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731136.png)

![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5731157.png)